(R)-2-Cinnamylpyrrolidine-2-carboxylic acid hydrochloride
Overview
Description
®-2-Cinnamylpyrrolidine-2-carboxylic acid hydrochloride is a chiral compound that belongs to the class of pyrrolidine derivatives It is characterized by the presence of a cinnamyl group attached to the pyrrolidine ring, which imparts unique chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Cinnamylpyrrolidine-2-carboxylic acid hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as cinnamyl bromide and ®-pyrrolidine-2-carboxylic acid.
Reaction Conditions: The reaction is carried out under basic conditions, often using a strong base like sodium hydride or potassium tert-butoxide to deprotonate the carboxylic acid group.
Coupling Reaction: The deprotonated carboxylic acid reacts with cinnamyl bromide to form the desired product. The reaction is typically conducted in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure ®-2-Cinnamylpyrrolidine-2-carboxylic acid hydrochloride.
Industrial Production Methods: In an industrial setting, the synthesis of ®-2-Cinnamylpyrrolidine-2-carboxylic acid hydrochloride may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: ®-2-Cinnamylpyrrolidine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The cinnamyl group can be oxidized to form cinnamaldehyde or cinnamic acid derivatives.
Reduction: The compound can undergo reduction reactions to form saturated derivatives.
Substitution: The pyrrolidine ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrrolidine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or alkyl halides are employed in substitution reactions.
Major Products:
Oxidation Products: Cinnamaldehyde, cinnamic acid.
Reduction Products: Saturated pyrrolidine derivatives.
Substitution Products: Various substituted pyrrolidine derivatives.
Scientific Research Applications
®-2-Cinnamylpyrrolidine-2-carboxylic acid hydrochloride has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and chiral catalysts.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the development of pharmaceutical agents targeting various diseases.
Industry: The compound is utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of ®-2-Cinnamylpyrrolidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The cinnamyl group can interact with enzymes or receptors, modulating their activity. The pyrrolidine ring may enhance the compound’s binding affinity and selectivity towards its targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
(S)-2-Cinnamylpyrrolidine-2-carboxylic acid hydrochloride: The enantiomer of the compound, which may exhibit different biological activities.
2-Cinnamylpyrrolidine-2-carboxylic acid: The non-chiral version of the compound.
Cinnamylpyrrolidine derivatives: Compounds with different substituents on the pyrrolidine ring.
Uniqueness: ®-2-Cinnamylpyrrolidine-2-carboxylic acid hydrochloride is unique due to its specific chiral configuration, which can result in distinct biological activities and interactions compared to its enantiomer or other derivatives
Properties
IUPAC Name |
(2R)-2-[(E)-3-phenylprop-2-enyl]pyrrolidine-2-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2.ClH/c16-13(17)14(10-5-11-15-14)9-4-8-12-6-2-1-3-7-12;/h1-4,6-8,15H,5,9-11H2,(H,16,17);1H/b8-4+;/t14-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPZMLNWVESDERN-KOTQXDPWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)(CC=CC2=CC=CC=C2)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@](NC1)(C/C=C/C2=CC=CC=C2)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50420719 | |
Record name | (R)-2-Cinnamylpyrrolidine-2-carboxylic acid hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50420719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1049739-31-2 | |
Record name | (R)-2-Cinnamylpyrrolidine-2-carboxylic acid hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50420719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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